molecular formula C18H17N3O B6638885 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone

3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone

Cat. No.: B6638885
M. Wt: 291.3 g/mol
InChI Key: PFVARJBMYZPUPT-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone typically involves the following steps:

    N-Alkylation: The initial step involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives.

    Oxidation: The resulting iminium salts are then oxidized to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

3,4-Dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone involves its interaction with specific molecular targets. For instance, it may act as an androgen receptor antagonist, effectively suppressing the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . The compound’s effects are mediated through its binding to the androgen receptor, inhibiting its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone is unique due to its specific structure, which combines the isoquinoline and benzimidazole moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(1-methylbenzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-20-12-19-16-10-14(6-7-17(16)20)18(22)21-9-8-13-4-2-3-5-15(13)11-21/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVARJBMYZPUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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